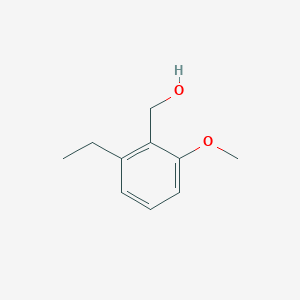

(2-Ethyl-6-methoxyphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-ethyl-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGAECJUPWBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 6 Methoxyphenyl Methanol

Strategic Approaches to Carbon-Carbon Bond Formation for the Ethyl Moiety

The introduction of the ethyl group onto the benzene (B151609) ring at a position ortho to the eventual methoxy (B1213986) and hydroxymethyl groups is a critical step in the synthesis of (2-ethyl-6-methoxyphenyl)methanol. Modern synthetic chemistry offers several powerful methods for achieving this, primarily through catalytic coupling reactions and directed alkylation strategies.

Catalytic Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium.

One of the most versatile methods for this transformation is the Suzuki-Miyaura cross-coupling . This reaction pairs an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of an ethyl-substituted arene, this could involve the coupling of an ethylboronic acid derivative with a suitably substituted aryl halide. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Another powerful method is the Negishi cross-coupling , which utilizes an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. The synthesis could proceed by coupling an ethylzinc (B8376479) reagent with an appropriate aryl halide.

The Mizoroki-Heck reaction offers a different approach, involving the palladium-catalyzed reaction of an alkene (in this case, ethylene) with an aryl halide. mdpi.com While effective, controlling the regioselectivity of the alkene insertion can sometimes be challenging.

More recently, direct C-H activation/alkylation reactions have emerged as a highly atom-economical approach. researchgate.net These methods avoid the pre-functionalization of the aromatic ring with a halide or organometallic species. For instance, palladium-catalyzed oxidative coupling reactions can directly join arenes with olefins. mdpi.com Nickel-catalyzed cross-coupling reactions have also been developed for the methylation of anisole (B1667542) derivatives, which could potentially be adapted for ethylation. oup.com

Table 1: Comparison of Catalytic Coupling Reactions for Ethyl Group Introduction

| Reaction | Organometallic Reagent | Aryl Substrate | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ethylboronic acid/ester | Aryl halide/triflate | Palladium | Mild conditions, high functional group tolerance, commercial availability of reagents. |

| Negishi Coupling | Ethylzinc halide | Aryl halide/triflate | Palladium or Nickel | High reactivity, excellent for complex substrates. |

| Mizoroki-Heck Reaction | Ethylene | Aryl halide/triflate | Palladium | Direct use of a simple alkene. |

| Direct C-H Alkylation | Ethylene or ethyl halide | Arene | Palladium, Nickel, Rhodium | High atom economy, avoids pre-functionalization. researchgate.net |

Directed Alkylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile, in this case, an ethylating agent such as ethyl iodide or diethyl sulfate.

The methoxy group itself can act as a directing group, facilitating lithiation at the ortho-position. wikipedia.org This makes DoM a highly attractive strategy for the synthesis of this compound, as it allows for the direct introduction of the ethyl group at the desired position relative to the methoxy group. The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, leading to deprotonation at the nearest ortho-position. wikipedia.org

The choice of the organolithium base and reaction conditions is critical to the success of DoM. Stronger bases like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) are often used to achieve efficient deprotonation. The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) to maintain the stability of the aryllithium intermediate.

Regioselective Introduction of the Methoxy Substituent

The placement of the methoxy group is another key aspect of the synthesis. This can be achieved either by methylation of a phenolic precursor or through a nucleophilic aromatic substitution reaction.

O-Methylation of Phenolic Precursors

A common and straightforward method for introducing a methoxy group is the O-methylation of a corresponding phenol (B47542). researchgate.net In the context of synthesizing this compound, this would involve the methylation of a 2-ethyl-6-hydroxyphenyl intermediate.

The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. elsevierpure.com

More environmentally friendly and less toxic methylating agents have gained prominence. Dimethyl carbonate (DMC), for instance, can be used for the O-methylation of phenols in the presence of a base. elsevierpure.comgoogle.com This method is advantageous as it produces non-toxic byproducts. google.com Tetramethylammonium hydroxide (B78521) has also been explored as a methylating agent under microwave irradiation. researchgate.net

The choice of base and solvent is important for achieving high yields. Common bases include alkali metal carbonates (e.g., potassium carbonate) and hydroxides. The reaction can be carried out in a variety of polar aprotic solvents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers an alternative route for introducing a methoxy group. wikipedia.org This reaction involves the displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile, in this case, a methoxide (B1231860) source like sodium methoxide. libretexts.org

For SNA to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. wikipedia.org This is because the mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex, which is stabilized by these electron-withdrawing groups. libretexts.org

In the context of this compound synthesis, this pathway might be less direct as the substituents present (ethyl and hydroxymethyl) are not strongly electron-withdrawing. Therefore, this approach would likely require a more complex synthetic sequence involving the temporary introduction and subsequent removal of activating groups. However, for certain substrates, particularly those with appropriate leaving groups and under specific reaction conditions, SNA can be a viable option. fishersci.co.uk The methoxy group itself is generally a poor leaving group in nucleophilic aromatic substitution. ntu.edu.sg

Synthesis of the Hydroxymethyl Functionality via Functional Group Interconversions

The final key structural feature of this compound is the hydroxymethyl group (-CH₂OH). This group is typically introduced through the reduction of a corresponding carboxylic acid, ester, or aldehyde.

A common precursor is 2-ethyl-6-methoxybenzoic acid or its corresponding ester, methyl 2-ethyl-6-methoxybenzoate. These can be reduced to the primary alcohol using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, capable of reducing both carboxylic acids and esters to alcohols. chemicalbook.com The reaction is typically carried out in an ethereal solvent like THF.

Alternatively, the synthesis can proceed via the corresponding aldehyde, 2-ethyl-6-methoxybenzaldehyde (B3301436). sigmaaldrich.com This aldehyde can be prepared through various methods, such as the oxidation of a methyl group or the formylation of the aromatic ring. The aldehyde can then be readily reduced to the primary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This two-step approach (oxidation to aldehyde followed by reduction) can sometimes offer better control and avoid the use of the highly reactive LiAlH₄.

Table 2: Comparison of Reduction Methods for Hydroxymethyl Group Synthesis

| Starting Material | Reducing Agent | Typical Conditions | Key Features |

|---|---|---|---|

| 2-Ethyl-6-methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Powerful, reduces carboxylic acid directly to alcohol. |

| Methyl 2-ethyl-6-methoxybenzoate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C to room temp | Effective for ester reduction. chemicalbook.com |

| 2-Ethyl-6-methoxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol (B145695), room temp | Milder, selective for aldehydes and ketones. |

Reduction of Carbonyl Precursors

A primary and widely utilized method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-ethyl-6-methoxybenzaldehyde. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common.

Sodium borohydride is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as ethanol or methanol. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired alcohol. youtube.com

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can also be used for this transformation. masterorganicchemistry.com Due to its high reactivity, the reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent its violent reaction with protic solvents. masterorganicchemistry.com The workup procedure for LiAlH4 reductions requires careful quenching of the excess reagent. masterorganicchemistry.com

| Precursor | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-Ethyl-6-methoxybenzaldehyde | Sodium Borohydride | Ethanol | >95 (expected) | masterorganicchemistry.comyoutube.com |

| 2-Ethyl-6-methoxybenzaldehyde | Lithium Aluminum Hydride | Diethyl Ether/THF | >95 (expected) | masterorganicchemistry.com |

| 4-Methoxybenzaldehyde | Sodium Borohydride | Ethanol | 94 | chegg.com |

| This table presents common reduction methods for benzaldehyde (B42025) derivatives. The yields for the specific reduction of 2-ethyl-6-methoxybenzaldehyde are expected to be high based on these established methods. |

Hydroxymethylation Reactions

An alternative synthetic route to this compound involves the direct introduction of a hydroxymethyl group (-CH2OH) onto the aromatic ring of a suitable precursor, such as 1-ethyl-3-methoxybenzene (B1265650). One common method for achieving this is through formylation followed by reduction.

The ortho-formylation of phenols is a well-established reaction that can be adapted for this purpose. orgsyn.orgorgsyn.org For instance, if the precursor were a phenolic compound, direct ortho-formylation could be achieved using reagents like magnesium chloride and paraformaldehyde in the presence of a base like triethylamine. orgsyn.orgorgsyn.org This would yield the corresponding salicylaldehyde (B1680747) derivative, which can then be reduced to the benzyl (B1604629) alcohol as described in the previous section.

Another approach is the direct hydroxymethylation of the aromatic ring. For certain activated aromatic compounds, this can be achieved using paraformaldehyde in the presence of a catalyst. nih.gov For instance, a bifunctional thiourea-tertiary amine catalyst has been used for the asymmetric hydroxymethylation of oxindoles with paraformaldehyde. nih.gov While a direct application to 1-ethyl-3-methoxybenzene is not widely reported, this methodology presents a potential pathway for investigation.

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient chemical processes. This has led to the exploration of green chemistry principles and innovative technologies like flow chemistry in the synthesis of fine chemicals, including this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be achieved in several ways:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical reagents. Biocatalytic reductions of aldehydes and ketones to alcohols are well-documented. frontiersin.orgresearchgate.netnih.gov These reactions are often carried out in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, can provide high chemo-, regio-, and enantioselectivity. nih.gov The use of biomass-derived solvents, or "biosolvents," further enhances the sustainability of these processes. taylorfrancis.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Water is the most desirable green solvent, and for reactions that are not compatible with water, other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), gamma-valerolactone (B192634) (GVL), and Cyrene™ are being increasingly adopted. taylorfrancis.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key aspect of green chemistry. Reactions like catalytic hydrogenations, where the only byproduct is water (in some cases), are highly atom-economical.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for chemical synthesis. beilstein-journals.org This technology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and selectivities.

Scalability: Scaling up a reaction in flow is often simpler and more predictable than in batch production.

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and unattended operation.

The synthesis of substituted benzyl alcohols and related compounds has been successfully demonstrated using flow chemistry. For example, the bromination of benzylic compounds has been achieved in a continuous-flow protocol using N-bromosuccinimide activated by a compact fluorescent lamp, avoiding the use of hazardous chlorinated solvents. organic-chemistry.org Furthermore, multi-step syntheses of active pharmaceutical ingredients have been accomplished in flow, showcasing the potential for complex molecule synthesis in a continuous manner.

While a specific flow chemistry synthesis for this compound is not extensively documented in the literature, the established protocols for reactions such as reductions and alkylations in flow systems provide a strong foundation for the development of a continuous process for its production. beilstein-journals.org The integration of in-line purification and analysis techniques can further enhance the efficiency and sustainability of such a process.

Elucidation of Reaction Mechanisms Involving 2 Ethyl 6 Methoxyphenyl Methanol

Mechanistic Studies of Functional Group Transformations

Functional group transformations of (2-Ethyl-6-methoxyphenyl)methanol, particularly at the primary alcohol and the benzylic position, are governed by the electronic and steric effects of the substituents on the benzene (B151609) ring.

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. For benzyl (B1604629) alcohols, this process is influenced by the nature of the substituents on the aromatic ring. The oxidation of this compound to (2-Ethyl-6-methoxyphenyl)aldehyde is expected to proceed through mechanisms common to other benzylic alcohols.

One common pathway involves the formation of a chromate ester intermediate when using chromium-based reagents like pyridinium chlorochromate (PCC) or pyrazinium dichromate (PzDC). The reaction is initiated by the formation of the ester, followed by a rate-determining step involving the abstraction of the benzylic proton by a base, leading to the collapse of the intermediate to form the aldehyde. The rate of this reaction is sensitive to the electronic nature of the substituents. Electron-donating groups, such as the methoxy (B1213986) group in this compound, can stabilize the transition state, thereby accelerating the reaction. Conversely, the steric hindrance from the ortho-ethyl and methoxy groups might slow down the initial formation of the bulky chromate ester intermediate.

Kinetic studies on the oxidation of substituted benzyl alcohols by pyrazinium dichromate have shown a substantial primary kinetic isotope effect, indicating that the cleavage of the α-C-H bond is the rate-determining step asianpubs.org. The reaction is typically first order with respect to the alcohol, the oxidant, and any acid catalyst used asianpubs.org. For this compound, a similar kinetic profile is anticipated.

Table 1: Plausible Kinetic Data for the Oxidation of this compound with Pyrazinium Dichromate (PzDC) *

| Parameter | Plausible Value |

| Order with respect to [this compound] | 1 |

| Order with respect to [PzDC] | 1 |

| Order with respect to [H+] | 1 |

| Kinetic Isotope Effect (kH/kD) | ~6-7 |

*This is a hypothetical data table based on typical values for substituted benzyl alcohols as reported in the literature asianpubs.org.

Substitution reactions at the benzylic position of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. After protonation of the hydroxyl group to form a good leaving group (water), the resulting benzylic carbocation can be stabilized by resonance with the aromatic ring.

The electronic effect of the methoxy group at the ortho position is electron-donating, which would stabilize a benzylic carbocation, favoring an SN1 pathway. However, the significant steric hindrance created by the adjacent ethyl and methoxy groups would likely disfavor the backside attack required for an SN2 mechanism. Therefore, under conditions that promote carbocation formation (e.g., acidic medium), an SN1 mechanism is more probable.

The stability of the benzylic carbocation is a key factor. The resonance structures delocalize the positive charge onto the aromatic ring. The electron-donating methoxy group further stabilizes this carbocation. However, the steric bulk from the ortho substituents may force the benzylic carbon out of the plane of the aromatic ring, potentially reducing the effectiveness of this resonance stabilization.

Role in Concerted and Stepwise Reaction Pathways

The participation of this compound in concerted versus stepwise reaction pathways is largely dictated by the stability of potential intermediates.

In stepwise pathways , such as the SN1 reaction, a discrete carbocation intermediate is formed. The stability of the (2-Ethyl-6-methoxyphenyl)methyl carbocation is enhanced by the electron-donating methoxy group through resonance.

In concerted pathways , such as an SN2 reaction, bond formation and bond breaking occur simultaneously. For this compound, the significant steric hindrance around the benzylic carbon from the ortho-ethyl and ortho-methoxy groups would create a high energy barrier for the transition state of a concerted backside attack, making this pathway less likely for substitution reactions khanacademy.org.

Oxidation reactions with certain reagents can also be considered concerted. For instance, the mechanism involving a cyclic chromate ester is believed to proceed through a concerted process where the C-H bond is broken as the chromium is reduced asianpubs.org.

Kinetic and Thermodynamic Investigations of Reactivity

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, general principles from studies on other benzyl alcohols can be applied.

Kinetics: The rate of reactions, such as oxidation, is influenced by both electronic and steric factors. Electron-donating groups generally increase the rate of oxidation by stabilizing the electron-deficient transition state semanticscholar.orgepa.gov. However, significant steric hindrance can counteract this electronic effect by impeding the approach of the reagent. For this compound, there would be a balance between the accelerating effect of the methoxy group and the retarding steric effects of both ortho substituents.

Thermodynamics: Thermodynamic data for benzyl alcohol itself can provide a baseline. The standard enthalpy of formation for liquid benzyl alcohol is approximately -154.5 kJ·mol-1 acs.org. The substituents on this compound would alter this value. The equilibrium of reactions, such as esterification, will be governed by the relative stabilities of the reactants and products.

Table 2: Estimated Thermodynamic Parameters for the Oxidation of this compound *

| Thermodynamic Parameter | Estimated Value |

| ΔH° (Enthalpy of Reaction) | Exothermic |

| ΔS° (Entropy of Reaction) | Likely positive (increase in moles of gas if O2 is used) |

| ΔG° (Gibbs Free Energy) | Negative (spontaneous) |

*This is a qualitative estimation based on the general thermodynamics of alcohol oxidation.

Catalytic Activation and Deactivation Mechanisms

In many reactions, this compound can be activated by catalysts.

Catalytic Activation:

Acid Catalysis: In substitution and elimination reactions, protonation of the hydroxyl group by an acid catalyst converts it into a better leaving group (H2O), facilitating the formation of a benzylic carbocation.

Metal Catalysis: Transition metal catalysts are often employed in oxidation reactions. For example, gold-based catalysts can be used for the aerobic oxidation of benzyl alcohols. The mechanism often involves the deprotonation of the alcohol on the catalyst surface, followed by hydride transfer to the metal center acs.org. The catalyst is then re-oxidized by an oxidant like oxygen.

Catalytic Deactivation: Catalysts used in reactions of this compound can be deactivated through several mechanisms.

Inhibition by Products: In oxidation reactions, the product aldehyde or the subsequently formed carboxylic acid can adsorb strongly to the catalyst surface, blocking active sites and inhibiting the reaction mdpi.com.

Steric Hindrance: The bulky nature of this compound might lead to fouling of porous catalysts, where the molecule or its products block the pores of the catalyst support.

Advanced Spectroscopic and Spectrometric Characterization of 2 Ethyl 6 Methoxyphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of (2-Ethyl-6-methoxyphenyl)methanol. It provides precise information about the chemical environment of each nucleus within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR: The proton NMR spectrum provides initial insights into the different types of protons present. Key expected signals would include those for the aromatic protons, the methylene (B1212753) protons of the ethyl and hydroxymethyl groups, the methyl protons of the ethyl and methoxy (B1213986) groups, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the aromatic carbons, the carbons of the ethyl group, the methoxy carbon, and the hydroxymethyl carbon.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton correlations through scalar coupling. For this compound, COSY would be crucial in identifying the coupling network between the methylene and methyl protons of the ethyl group, as well as potential couplings between the benzylic protons and the hydroxyl proton, and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is essential for unequivocally assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons of the ethyl group will correlate with the signal for the methylene carbon.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on computational predictions and analysis of similar structures, is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Ethyl-CH₃ | ~1.2 | ~15 | Ethyl-CH₂ |

| Ethyl-CH₂ | ~2.7 | ~23 | Ethyl-CH₃, Aromatic C1, Aromatic C2 |

| Methoxy-CH₃ | ~3.8 | ~56 | Aromatic C6 |

| Hydroxymethyl-CH₂ | ~4.6 | ~60 | Aromatic C1, Aromatic C2 |

| OH | Variable | - | Hydroxymethyl-CH₂ |

| Aromatic C1 | - | ~138 | Ethyl-CH₂, Hydroxymethyl-CH₂ |

| Aromatic C2 | - | ~135 | Ethyl-CH₂, Hydroxymethyl-CH₂ |

| Aromatic C3 | ~6.9 | ~110 | Aromatic H4, Aromatic H5 |

| Aromatic C4 | ~7.2 | ~129 | Aromatic H3, Aromatic H5 |

| Aromatic C5 | ~6.8 | ~120 | Aromatic H3, Aromatic H4 |

| Aromatic C6 | - | ~158 | Methoxy-CH₃ |

Dynamic NMR Studies of Conformational Preferences

The rotational freedom around the single bonds in this compound, particularly the C(aryl)-C(ethyl) and C(aryl)-C(hydroxymethyl) bonds, can lead to different stable conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational preferences and the energy barriers to rotation.

At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barriers. These studies can reveal the most stable conformation, which is likely influenced by steric hindrance between the bulky ethyl, methoxy, and hydroxymethyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound (C₁₀H₁₄O₂). The calculated exact mass for this formula is 166.0994. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule (H₂O): The molecular ion [M]⁺˙ could lose a water molecule to form a fragment at m/z 148.

Loss of a methyl radical (•CH₃): Fragmentation of the ethyl group could lead to the loss of a methyl radical, resulting in a fragment at m/z 151.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group would produce a significant fragment at m/z 137.

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group would result in a fragment at m/z 135.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring could also occur.

A plausible fragmentation scheme is outlined in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 166 | 151 | •CH₃ | [M - CH₃]⁺ |

| 166 | 148 | H₂O | [M - H₂O]⁺˙ |

| 166 | 137 | •C₂H₅ | [M - C₂H₅]⁺ |

| 166 | 135 | •OCH₃ | [M - OCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule.

For this compound, key vibrational bands would include:

O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and hydroxymethyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: These vibrations give rise to a series of bands in the region of 1450-1600 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the alcohol and the ether functionalities are expected in the 1000-1300 cm⁻¹ region. The aryl-ether C-O stretch will likely be at a higher frequency than the alcohol C-O stretch.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C stretching modes of the aromatic ring, which are often strong in the Raman spectrum.

A summary of expected key vibrational frequencies is presented below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 | IR (strong, broad) |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman (medium) |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman (strong) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman (variable to strong) |

| C-O Stretch (Aryl Ether) | 1200-1275 | IR (strong) |

| C-O Stretch (Alcohol) | 1000-1200 | IR (strong) |

| Aromatic C-H Bending (OOP) | 650-900 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of electronic transitions in aromatic compounds using UV-Vis spectroscopy is a fundamental analytical technique. For this compound, the presence of the substituted benzene (B151609) ring is expected to give rise to characteristic absorption bands in the ultraviolet region, primarily due to π → π* transitions. The ethyl and methoxy substituents, along with the methanol (B129727) group, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands through electronic and steric effects.

However, a detailed analysis requires specific experimental data, which is currently not documented in accessible scientific databases or research articles. Without this information, a data table of electronic transitions for this compound and its derivatives cannot be compiled.

Table 4.4.1. UV-Vis Spectroscopic Data for this compound and Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Derivative 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Derivative 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography of Co-crystals or Solid Forms

While crystallographic data for related compounds with methoxy and ethyl substitutions on aromatic rings exist, no specific structural reports for this compound or its co-crystals could be located. This lack of data makes it impossible to provide a detailed description of its crystal structure or to populate a table with its crystallographic parameters.

Table 4.5.1. Crystallographic Data for this compound Solid Forms

| Compound/Solid Form | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z | Dx (g/cm³) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Co-crystal 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Co-crystal 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 6 Methoxyphenyl Methanol

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of a molecule dictates its chemical behavior. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the arrangement and energies of electrons within (2-Ethyl-6-methoxyphenyl)methanol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, particularly the oxygen atom of the methoxy (B1213986) group and the aromatic pi system. The LUMO would likely be distributed over the aromatic ring and the hydroxymethyl group. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Antibonding orbitals, primarily on the aromatic ring |

| HOMO | -5.0 to -6.0 | Non-bonding and pi-bonding orbitals of the ring and substituents |

| HOMO-LUMO Gap | ~3.5 to 4.5 | Indicates moderate chemical reactivity |

Note: These values are estimations based on similar aromatic compounds and would require specific DFT calculations for confirmation.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. For this compound, the oxygen atoms of the methoxy and hydroxyl groups would exhibit negative electrostatic potential (red regions), indicating they are electron-rich and susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would show a positive electrostatic potential (blue region), making it a potential site for nucleophilic interaction. nih.gov The aromatic ring would display a mix of potentials, influenced by the electron-donating methoxy and ethyl groups.

Conformational Analysis and Energy Minima Determination

The three-dimensional shape of a molecule influences its physical and chemical properties. Conformational analysis helps identify the most stable spatial arrangements of atoms.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. rug.nl For this compound, the key rotational bonds would be around the C-O bond of the methoxy group, the C-C bond of the ethyl group, and the C-C bond connecting the hydroxymethyl group to the ring. By systematically rotating these bonds and calculating the corresponding energy, a PES can be generated. chemrxiv.org The low-energy regions on this map correspond to the most stable conformations of the molecule. It is expected that steric hindrance between the ethyl, methoxy, and hydroxymethyl groups will significantly influence the preferred conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. chemrxiv.org By simulating the movements of atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. For this compound, MD simulations could reveal the flexibility of the side chains and the preferred orientations of the functional groups in different solvent environments.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, identify transition states, and calculate activation energies. This is crucial for understanding reaction mechanisms and predicting reaction rates. rutgers.edunih.gov

For example, the oxidation of the primary alcohol in this compound to an aldehyde could be modeled. The calculations would involve identifying the structure of the transition state, a high-energy intermediate state between the reactant and the product. rutgers.edu The energy of this transition state relative to the reactant determines the activation energy of the reaction.

Table 2: Hypothetical Reaction Modeling Data for Oxidation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Oxidant) | 0 |

| 2 | Transition State | +15 to +25 |

| 3 | Products (2-Ethyl-6-methoxybenzaldehyde + Reduced Oxidant) | -10 to -20 |

Note: These are illustrative values. Actual energies would depend on the specific oxidant and computational method used.

Prediction of Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For substituted benzyl (B1604629) alcohols, theoretical studies can elucidate the factors that govern regioselectivity and chemoselectivity in various transformations.

Research on the catalytic oxidation of methoxy-substituted benzyl alcohols has demonstrated that the position of the methoxy group on the aromatic ring significantly influences catalytic activity and product distribution. unimi.it Density Functional Theory (DFT) calculations can be employed to model the transition states of different reaction pathways, allowing for the prediction of the most favorable outcome. For instance, in the oxidation of a substituted benzyl alcohol, computational models can determine whether the reaction will selectively yield an aldehyde, a carboxylic acid, or other potential products by comparing the activation energies for each pathway.

The electronic effects of substituents, such as the ethyl and methoxy groups in this compound, play a crucial role in directing the selectivity of a reaction. Theoretical investigations into the photosolvolysis of methoxy-substituted benzyl alcohols have shown that the primary photochemical event is photodehydroxylation to form a benzyl cation intermediate. rsc.org Computational models can predict the stability of this cation and the subsequent trapping by nucleophiles, thus forecasting the product distribution.

Table 1: Illustrative Predicted Selectivity in the Oxidation of a Substituted Benzyl Alcohol

| Product | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Aldehyde | DFT (B3LYP/6-31G) | 15.2 | Major |

| Carboxylic Acid | DFT (B3LYP/6-31G) | 22.5 | Minor |

| Ester | DFT (B3LYP/6-31G*) | 28.1 | Trace |

Note: The data in this table is illustrative and based on typical values found in computational studies of benzyl alcohol oxidation.

Catalytic Cycle Energetics

Understanding the energetics of a catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. Computational chemistry provides a means to map out the entire energy profile of a catalytic reaction involving this compound.

For reactions such as the catalytic hydrogenation of CO2 to methanol (B129727) or the oxidation of alcohols, theoretical calculations can determine the energy of all intermediates and transition states in the proposed catalytic cycle. mdpi.comresearchgate.net This allows for the identification of the rate-determining step and provides insights into how the catalyst and reaction conditions can be modified to improve efficiency.

Table 2: Example of Calculated Energetics for a Hypothetical Catalytic Cycle

| Step in Catalytic Cycle | Intermediate/Transition State | Computational Method | Relative Energy (kcal/mol) |

| Reactant Adsorption | Substrate-Catalyst Complex | DFT | -5.0 |

| Oxidative Addition | Transition State 1 | DFT | +18.0 |

| Intermediate 1 | Metallacycle Intermediate | DFT | +2.5 |

| Dehydrogenation | Transition State 2 | DFT | +25.0 |

| Product Release | Product-Catalyst Complex | DFT | -2.0 |

| Catalyst Regeneration | Regenerated Catalyst | DFT | 0.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of catalytic cycles.

Spectroscopic Parameter Prediction

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.

DFT and ab initio methods can be used to calculate nuclear magnetic shielding constants, which can then be converted to NMR chemical shifts. researchgate.net These predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the structure of the molecule. Similarly, vibrational frequencies can be calculated computationally to predict the positions of absorption bands in the infrared (IR) spectrum. These theoretical spectra can be instrumental in assigning the vibrational modes observed in experimental IR spectroscopy.

For example, a computational study on N-acetyl-5-methoxytryptamine, which also contains a methoxy-substituted aromatic ring, demonstrated the utility of DFT in calculating its vibrational spectrum and NMR chemical shifts. researchgate.net A similar approach for this compound would involve optimizing its geometry at a chosen level of theory and then performing frequency and NMR calculations.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Methoxy-Substituted Aromatic Compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm, -OCH₃) | 3.85 | 3.82 |

| ¹³C NMR (ppm, Ar-OCH₃) | 158.2 | 157.9 |

| IR Frequency (cm⁻¹, C-O stretch) | 1255 | 1248 |

Note: The data in this table is illustrative and based on typical accuracies achieved in computational spectroscopic predictions for similar molecules.

Synthetic Applications of 2 Ethyl 6 Methoxyphenyl Methanol As a Versatile Organic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a versatile building block is often demonstrated by its successful incorporation into the synthesis of complex organic molecules with valuable applications. For (2-Ethyl-6-methoxyphenyl)methanol, its potential in this regard is yet to be substantially documented in publicly accessible research.

Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates is a critical area of organic chemistry. While structurally related methoxyphenyl and ethylphenyl compounds are known to be part of various bioactive molecules, there is a lack of specific published research detailing the use of this compound as a key intermediate in the synthesis of any specific pharmaceutical compounds. The potential for this compound to act as a precursor in drug development remains a theoretical possibility pending further investigation.

Agrochemical Precursors

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on novel molecular scaffolds. A patent for the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), a precursor for the herbicide S-Metolachlor, utilizes a related aniline derivative, highlighting the potential of substituted anilines in this field. google.com However, there are no specific patents or research articles that cite this compound as a direct precursor in the synthesis of any commercial or developmental agrochemicals.

Specialty Chemicals

Specialty chemicals are a broad category of products that are sold on the basis of their performance or function. The synthesis of isoquinoline (B145761) derivatives, a class of compounds with applications in this area, has been achieved using related o-alkynylbenzaldoximes through silver-catalyzed cyclization. researchgate.netacs.orgacs.org While these methods showcase the reactivity of similar structural motifs, there is no direct evidence of this compound being employed in the synthesis of specific specialty chemicals.

Polymer Chemistry Applications

Aromatic alcohols and their derivatives can be utilized as monomers or modifying agents in polymer chemistry to impart specific properties to the resulting polymers. While there are general references to the use of organic building blocks in polymer science, no studies have been found that specifically describe the incorporation of this compound into a polymer backbone or as a pendant group.

Material Science Applications

In material science, organic molecules with defined architectures are used to create materials with tailored optical, electronic, or mechanical properties. The potential for this compound to serve as a component in liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials has not been reported in the available scientific literature.

Future Research Directions and Unexplored Avenues for 2 Ethyl 6 Methoxyphenyl Methanol Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

While (2-Ethyl-6-methoxyphenyl)methanol is commercially available from some suppliers, the development of in-house, efficient, and sustainable synthetic routes is paramount for facilitating broader research. A primary avenue for its synthesis involves the reduction of its corresponding aldehyde, 2-ethyl-6-methoxybenzaldehyde (B3301436). Future research should focus on optimizing this reduction to be both high-yielding and environmentally benign.

A plausible and scalable synthetic approach starts from the commercially available 2-ethylanisole (B1585127). This can undergo a Vilsmeier-Haack reaction or a related formylation to introduce the aldehyde group, followed by reduction.

Proposed Synthetic Pathway:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ortho-formylation | 2-ethylanisole, DMF, POCl₃ | 2-ethyl-6-methoxybenzaldehyde |

| 2 | Reduction | NaBH₄, Methanol (B129727), rt | This compound |

Future investigations should explore alternative, greener reducing agents to replace sodium borohydride (B1222165), such as catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source in the presence of a suitable metal catalyst. The development of a one-pot synthesis from 2-ethylanisole would also represent a significant advancement in efficiency.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and steric environment of this compound suggests a range of unexplored reactivity. The ortho-alkoxy group can influence the reactivity of the benzylic alcohol through the formation of carbocations stabilized by the adjacent oxygen atom. researchgate.net The steric hindrance provided by the ortho-ethyl group can also lead to unusual selectivity in reactions.

Potential Reaction Pathways to Investigate:

Oxidation: Controlled oxidation of the primary alcohol could lead to either the corresponding aldehyde or carboxylic acid. Investigating selective oxidation conditions will be crucial. For instance, using milder reagents like PCC or Dess-Martin periodinane would likely favor the aldehyde, while stronger oxidants such as KMnO₄ would yield the carboxylic acid. patsnap.com

Etherification: The reaction of this compound with various alkyl halides or under acidic conditions could yield a library of novel ethers. The steric hindrance may necessitate the use of more reactive electrophiles or harsher reaction conditions. nih.gov

Esterification: Esterification with a range of carboxylic acids or their derivatives would produce a series of esters with potential applications as fragrances, flavors, or plasticizers. patsnap.com

Friedel-Crafts Alkylation: The benzylic alcohol can act as an electrophile precursor in acid-catalyzed Friedel-Crafts reactions with various arenes, leading to the synthesis of novel diarylmethane structures. The steric bulk will likely influence the regioselectivity of this reaction. researchgate.netmdpi.com

| Reaction Type | Potential Reagents | Potential Product Class |

| Selective Oxidation | PCC, DMP | Aldehydes |

| Full Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acids |

| Etherification | NaH, Alkyl Halide | Ethers |

| Esterification | Acyl Chloride, Pyridine | Esters |

| Friedel-Crafts Alkylation | Arene, Lewis/Brønsted Acid | Diarylmethanes |

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a vast playground for a molecule like this compound. rsc.orgbeilstein-journals.org Its ability to act as a hydrogen bond donor (via the -OH group) and acceptor (via the methoxy (B1213986) oxygen), combined with the aromatic ring capable of π-π stacking, makes it an excellent candidate for the construction of self-assembled systems. nih.govnih.gov

Future research should explore the self-assembly of this molecule in various solvents and its ability to form host-guest complexes. The ortho-substituents are expected to play a crucial role in directing the self-assembly process, potentially leading to the formation of unique supramolecular polymers or discrete nanostructures. The potential for this molecule to act as a guest within larger host molecules like cyclodextrins or cucurbiturils could also be investigated for applications in drug delivery or sensing. nih.gov

Potential in Advanced Materials and Nanoscience

The functional groups on this compound make it a versatile building block for advanced materials.

Polymer Science: The hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of polymers with a functional end-group. This end-group could then be used for further modification or for directing the self-assembly of the polymer chains.

Nanoscience: The molecule could be used to functionalize the surface of nanoparticles, imparting specific properties such as hydrophobicity or the ability to interact with other molecules. Its self-assembly on surfaces like gold or silicon could be explored for the creation of ordered monolayers with potential applications in electronics or sensor technology.

Computational Design and Optimization of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the properties and reactivity of this compound and its derivatives, guiding future experimental work. rsc.orgnih.govnih.gov

Proposed Computational Studies:

| Study Type | Focus | Potential Insights |

| Conformational Analysis | Rotational barriers around the C-O and C-C bonds | Understanding the most stable conformations and their influence on reactivity and self-assembly. |

| Electronic Structure Analysis (NBO, HOMO-LUMO) | Electron density distribution, frontier molecular orbital energies | Predicting reactive sites, understanding electronic transitions, and designing derivatives with tailored electronic properties. nih.gov |

| Reaction Mechanism Modeling | Transition state energies for proposed reactions | Elucidating reaction pathways and predicting selectivity. rsc.org |

| Molecular Docking | Interaction with biological macromolecules or host molecules | Identifying potential biological targets or predicting binding affinities in host-guest systems. |

By systematically modifying the substituents on the aromatic ring in silico and calculating the resulting electronic and steric properties, it will be possible to design novel derivatives with optimized characteristics for specific applications, such as enhanced binding affinity in a supramolecular complex or improved performance as a material precursor.

常见问题

Q. What are the recommended synthetic routes for (2-Ethyl-6-methoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the reduction of a nitro precursor, (2-Nitro-6-methoxy-ethylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Optimization requires controlling steric hindrance from the ethyl and methoxy substituents. For example:

- NaBH₄ Reduction : Conducted in ethanol at 0–5°C to minimize side reactions.

- Catalytic Hydrogenation : Requires 1 atm H₂ and 25°C for 12 hours, with Pd-C (5% w/w) .

- Yield Optimization : Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3). Purify via column chromatography (SiO₂, gradient elution).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (PPE: N95 respirator if ventilation is inadequate) .

- Skin Protection : Wear nitrile gloves (tested to EN 374) and lab coats. Pre-treat skin with barrier creams .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–3.9 ppm, ethyl (-CH₂CH₃) as a triplet (δ 1.2–1.4 ppm), and hydroxymethyl (-CH₂OH) at δ 4.5–4.7 ppm.

- X-ray Crystallography : Use SHELXL for refinement. Key parameters: R-factor < 5%, bond length accuracy ±0.02 Å. Prepare crystals via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates analyze the conformational flexibility of the phenyl ring in this compound?

- Methodological Answer :

- Define the mean plane of the phenyl ring using crystallographic data. Calculate out-of-plane displacements (zᵢ) for each atom.

- Apply Cremer-Pople parameters (q, θ, φ) to quantify puckering amplitude and phase. For example, a q > 0.5 Å indicates significant non-planarity. Compare with DFT-optimized geometries .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to compute HOMO/LUMO energies and electrostatic potential maps. Analyze methoxy and ethyl group effects on electron density distribution.

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ data .

Q. How do steric and electronic effects of substituents influence the compound’s physicochemical properties?

- Methodological Answer :

- Steric Effects : The ethyl group increases hydrophobicity (logP +0.5 vs. unsubstituted analog). Measure via HPLC (C18 column, MeOH:H₂O 70:30).

- Electronic Effects : Methoxy’s electron-donating nature raises pKa of the hydroxymethyl group by ~1 unit. Determine via potentiometric titration .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate DSC data (e.g., mp = 85–87°C) with purity checks (HPLC ≥98%).

- Spectral Reproducibility : Re-run NMR under standardized conditions (e.g., DMSO-d6, 400 MHz). Discrepancies may arise from residual solvents or tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。